molecular formula C10H10ClN3O2 B15323845 (3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrilehydrochloride

(3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrilehydrochloride

Cat. No.: B15323845
M. Wt: 239.66 g/mol
InChI Key: ZPUIQUYGTJZSGW-QRPNPIFTSA-N
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Description

(3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride is a synthetic quinoline derivative characterized by a partially saturated tetrahydroquinoline core. Key structural features include:

  • Stereochemistry: The (3S) configuration at the amino group.
  • Substituents: A hydroxyl group at position 1, an oxo group at position 2, an amino group at position 3, and a carbonitrile group at position 5.
  • Salt form: Hydrochloride counterion, enhancing solubility for pharmaceutical applications.

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

(3S)-3-amino-1-hydroxy-2-oxo-3,4-dihydroquinoline-7-carbonitrile;hydrochloride

InChI

InChI=1S/C10H9N3O2.ClH/c11-5-6-1-2-7-4-8(12)10(14)13(15)9(7)3-6;/h1-3,8,15H,4,12H2;1H/t8-;/m0./s1

InChI Key

ZPUIQUYGTJZSGW-QRPNPIFTSA-N

Isomeric SMILES

C1[C@@H](C(=O)N(C2=C1C=CC(=C2)C#N)O)N.Cl

Canonical SMILES

C1C(C(=O)N(C2=C1C=CC(=C2)C#N)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrilehydrochloride typically involves multiple steps, including the formation of the quinoline ring and the introduction of functional groups. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrilehydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or amines. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonitrile group may yield a primary amine.

Scientific Research Applications

(3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrilehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrilehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Key Functional Groups Structural Differences Potential Bioactivity References
(3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride C₁₀H₁₁ClN₄O₂* 1-OH, 2-oxo, 3-amino, 7-CN, HCl salt Partially saturated quinoline core; multiple polar substituents Hypothesized: Antimicrobial, enzyme inhibition
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) C₂₇H₃₆N₂OS 4-thioxo, 3-carboxamide, adamantyl group, pentyl chain Fully unsaturated quinoline; lipophilic substituents (adamantyl, pentyl) Reported: Cannabinoid receptor modulation
(3S,4S)-3-Amino-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-7-carbonitrile hydrochloride C₁₁H₁₃ClN₄O Diazepine ring, 2-oxo, 7-CN, 4-methyl, HCl salt Diazepine core instead of quinoline; methyl substitution Unknown (structural analog of CNS-active agents)
Key Observations:

Core Structure: The target compound’s partially saturated quinoline core distinguishes it from fully unsaturated analogs like compound 47 and diazepine-based derivatives . Saturation may influence conformational flexibility and binding to biological targets.

The 1-hydroxy and 3-amino groups increase hydrophilicity, improving aqueous solubility over lipophilic analogs like compound 47 .

Salt Form : The hydrochloride salt enhances bioavailability, a feature shared with the diazepine derivative .

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